2-(1H-tetrazol-5-ylmethyl)aniline
CAS No.: 177595-30-1
Cat. No.: VC7953016
Molecular Formula: C8H9N5
Molecular Weight: 175.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 177595-30-1 |
---|---|
Molecular Formula | C8H9N5 |
Molecular Weight | 175.19 |
IUPAC Name | 2-(2H-tetrazol-5-ylmethyl)aniline |
Standard InChI | InChI=1S/C8H9N5/c9-7-4-2-1-3-6(7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) |
Standard InChI Key | NTAGUDUJVOMTLN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC2=NNN=N2)N |
Canonical SMILES | C1=CC=C(C(=C1)CC2=NNN=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(1H-Tetrazol-5-ylmethyl)aniline consists of an aniline group (C6H5NH2) substituted at the ortho position with a methylene-linked 1H-tetrazol-5-yl group. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, exhibits tautomerism between 1H- and 2H-forms, though the 1H-tautomer is typically more stable in solution . The methylene bridge (-CH2-) introduces conformational flexibility, potentially influencing reactivity and intermolecular interactions.
Molecular Formula and Weight
The molecular formula is inferred as C8H9N5 (calculated from structural analogs ), with a molecular weight of 175.19 g/mol. This contrasts with simpler analogs like 2-(2H-tetrazol-5-yl)aniline (C7H7N5, 161.16 g/mol ) and N-[2-(2H-tetrazol-5-yl)ethyl]aniline (C9H11N5, 189.22 g/mol ), highlighting the incremental impact of the methylene spacer.
Physical Properties
While experimental data for 2-(1H-tetrazol-5-ylmethyl)aniline are unavailable, properties can be extrapolated from related compounds:
The methylene group likely reduces crystallinity compared to directly linked tetrazolyl-anilines, potentially lowering the melting point. The compound’s solubility profile aligns with other tetrazole derivatives, showing limited aqueous solubility but enhanced solubility in polar organic solvents like methanol or dimethylformamide .
Synthesis and Reactivity
Synthetic Strategies
The synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline can be approached via two primary routes, drawing from methodologies used for analogous compounds:
Key Reactivity Insights
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Acid/Base Behavior: The tetrazole ring (pKa ~4–5 ) can act as a weak acid, enabling salt formation with bases. The aniline amine (pKa ~4.6) contributes to amphoteric behavior.
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Hydrogenolysis Sensitivity: Like 3-(1H-tetrazol-5-yl)-indoles , the tetrazole group may require protection during synthetic steps involving reducing agents.
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Electrophilic Substitution: The electron-rich aniline ring can undergo nitration or sulfonation, though the tetrazole group may direct substituents to specific positions.
Applications and Industrial Relevance
Pharmaceutical Chemistry
Tetrazoles are widely employed as bioisosteres for carboxylic acids, improving metabolic stability and bioavailability. While 2-(1H-tetrazol-5-ylmethyl)aniline has not been directly cited in drug candidates, analogs like 4-(1H-tetrazol-5-yl)aniline are utilized in angiotensin II receptor antagonists . The methylene spacer in this compound could enhance conformational flexibility, making it a candidate for kinase inhibitors or GPCR-targeted therapies.
Materials Science
Tetrazole-containing amines serve as monomers in conductive polymers and ligands in coordination complexes. The chelating ability of the tetrazole ring, combined with the amine’s nucleophilicity, could facilitate the synthesis of metal-organic frameworks (MOFs) with applications in gas storage or catalysis .
Industrial Chemistry
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